molecular formula C21H28N4O2 B10982507 N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10982507
M. Wt: 368.5 g/mol
InChI Key: WOQPDXFNKOKPTE-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the butylphenyl and methoxypyridazinyl groups, and the final carboxamide formation. Common reagents and conditions used in these reactions include:

    Formation of Piperidine Ring: This step may involve cyclization reactions using amines and carbonyl compounds under acidic or basic conditions.

    Introduction of Butylphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Introduction of Methoxypyridazinyl Group: This step may involve nucleophilic substitution reactions using methoxypyridazine derivatives.

    Carboxamide Formation: The final step typically involves the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide would depend on its specific molecular targets and pathways. It may interact with proteins, enzymes, or receptors, leading to modulation of biological processes. Detailed studies, including molecular docking and biochemical assays, are required to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H28N4O2/c1-3-4-5-16-6-8-18(9-7-16)22-21(26)17-12-14-25(15-13-17)19-10-11-20(27-2)24-23-19/h6-11,17H,3-5,12-15H2,1-2H3,(H,22,26)

InChI Key

WOQPDXFNKOKPTE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC

Origin of Product

United States

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